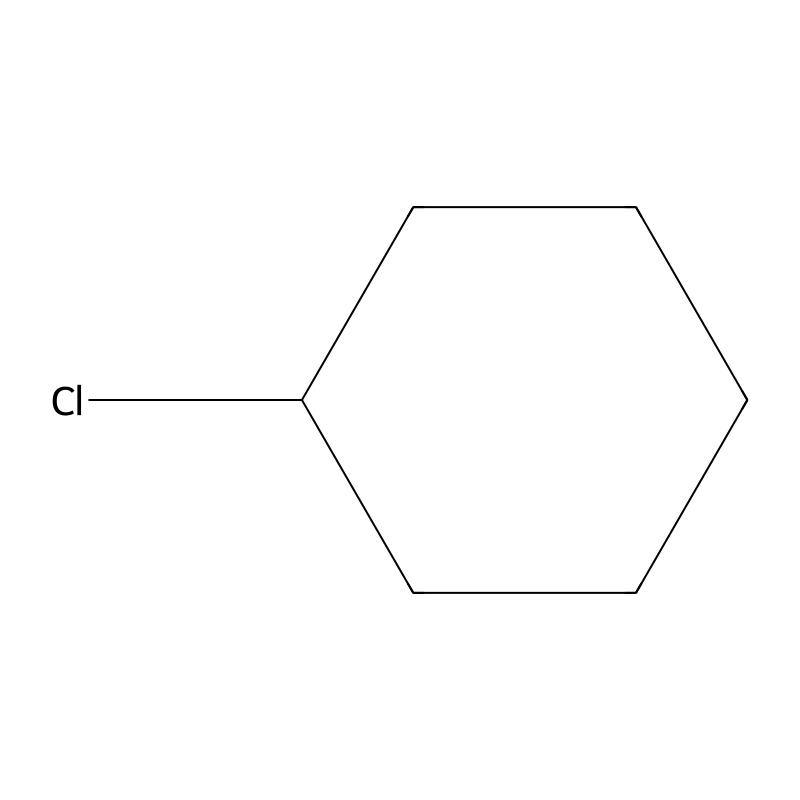Chlorocyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE
Synonyms
Canonical SMILES
Solvent
Chlorocyclohexane possesses several features that make it a suitable solvent for specific research needs:
- Nonpolarity: Its nonpolar nature allows it to dissolve other nonpolar molecules effectively, making it useful in research involving hydrophobic compounds like lipids, natural products, and certain organic pollutants .
- Moderate polarity: Unlike entirely nonpolar solvents, chlorocyclohexane exhibits a slight degree of polarity, enabling it to dissolve some polar molecules with limited solubility in purely nonpolar solvents .
- Low boiling point (141-143°C): This allows for easy evaporation and purification of dissolved substances .
These characteristics make chlorocyclohexane a valuable tool in research areas like:
- Organic synthesis: It can be employed as a reaction medium for various organic reactions, particularly those involving nonpolar or moderately polar compounds .
- Material science: Chlorocyclohexane can be used to dissolve and study polymers, resins, and other materials .
- Environmental science: Its ability to dissolve certain organic pollutants makes it useful in environmental research, such as analyzing soil and water samples for contaminant presence .
Starting Material
The cyclohexane ring structure of chlorocyclohexane serves as a valuable starting material for the synthesis of various organic compounds. Through chemical transformations, scientists can modify the chlorine atom or the cyclohexane ring to create new molecules with diverse functionalities. This makes chlorocyclohexane a versatile building block for the synthesis of:
- Pharmaceuticals: Modification of the chlorocyclohexane structure can lead to the development of new drugs and drug candidates .
- Agrochemicals: Chlorocyclohexane can be used as a starting material for the synthesis of herbicides, insecticides, and other agricultural chemicals .
- Functional materials: Researchers can utilize chlorocyclohexane to create new materials with specific properties, such as polymers with desired electrical or mechanical characteristics .
Chlorocyclohexane, also known as cyclohexyl chloride or monochlorocyclohexane, is an organic compound with the molecular formula . It features a cyclohexane ring with a chlorine atom substituted at one of the carbon atoms. The compound is a colorless liquid with a characteristic odor and is classified as a halogenated hydrocarbon. Its structure can be represented as follows:
textCl | H - C - H / \ H H \ / C - C - C / \ H H
Chlorocyclohexane is primarily used in organic synthesis and as a solvent in various
Chlorocyclohexane undergoes several significant reactions:
- Nucleophilic Substitution Reactions:
- Elimination Reactions:
- Radical Reactions:
Chlorocyclohexane exhibits various biological activities, primarily due to its structural properties. It is known to be an irritant and poses environmental hazards, which necessitates careful handling in laboratory settings. Some studies suggest that chlorinated hydrocarbons may have toxic effects on aquatic organisms, highlighting the importance of assessing their ecological impact .
Chlorocyclohexane can be synthesized through several methods:
- Direct Halogenation:
- The most common method involves the chlorination of cyclohexane using chlorine gas under UV light, leading to the formation of chlorocyclohexane along with other chlorinated byproducts.
- Nucleophilic Substitution:
- Cyclohexanol can be converted into chlorocyclohexane by reacting it with thionyl chloride or phosphorus pentachloride, facilitating the replacement of the hydroxyl group with chlorine.
- Electrophilic Addition:
- Electrophilic addition of chlorine to cyclohexene can also yield chlorocyclohexane through intermediate formation and subsequent rearrangements.
Chlorocyclohexane has several applications in various fields:
- Solvent: It is used as a solvent for organic compounds in chemical laboratories.
- Intermediate: Chlorocyclohexane serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms involving alkyl halides.
Studies on chlorocyclohexane interactions focus on its reactivity with nucleophiles and bases, providing insights into its behavior in substitution and elimination reactions. The effects of solvent polarity and temperature on reaction rates have been investigated, revealing important kinetic parameters that govern these processes .
Several compounds share structural similarities with chlorocyclohexane, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Bromocyclohexane | Similar reactivity but more potent due to bromine's larger size and lower electronegativity. | |
| Iodocyclohexane | Exhibits even greater reactivity; often undergoes substitution faster than chlorinated compounds. | |
| Cyclohexene | An unsaturated compound that can react differently due to the presence of double bonds. |
Uniqueness of Chlorocyclohexane
Chlorocyclohexane's uniqueness lies in its balance between reactivity and stability compared to its brominated and iodinated counterparts. While it undergoes nucleophilic substitution and elimination reactions efficiently, it does not react as violently as bromocyclohexane or iodocyclohexane, making it suitable for controlled laboratory applications.
Color/Form
XLogP3
Boiling Point
142 °C
Flash Point
Vapor Density
Density
Odor
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








